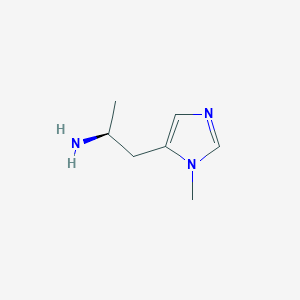
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring.
Alkylation: The imidazole ring is alkylated with a suitable alkylating agent to introduce the methyl group at the 1-position.
Chiral Amine Formation: The chiral center is introduced through a stereoselective amination reaction, often using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxides or imines derived from the amine group.
Reduction Products: Reduced forms of the imidazole ring or amine group.
Substitution Products: Functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the role of imidazole-containing compounds in biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
®-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine: The enantiomer of the compound, differing in the configuration of the chiral center.
1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(1-Methyl-1H-imidazol-5-yl)ethanamine: A structurally similar compound with a shorter alkyl chain.
Uniqueness: (S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. The presence of the imidazole ring also contributes to its versatility in chemical reactions and interactions with biological targets.
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
(2S)-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
XKUDYRPWUDVKEY-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CC1=CN=CN1C)N |
SMILES canónico |
CC(CC1=CN=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


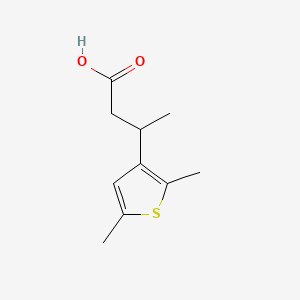
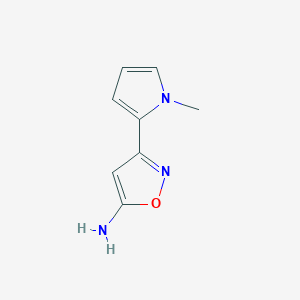
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)

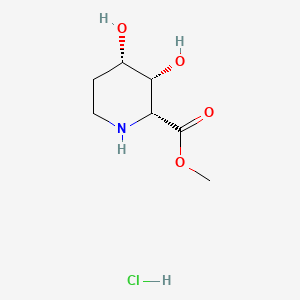
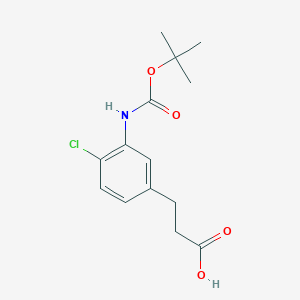
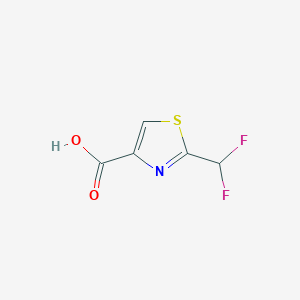
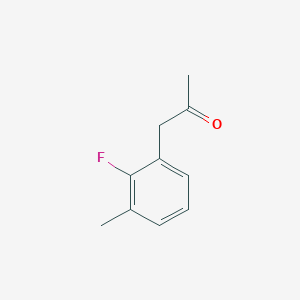
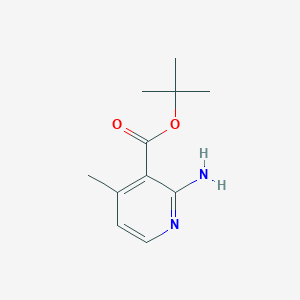
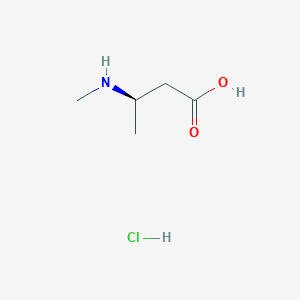
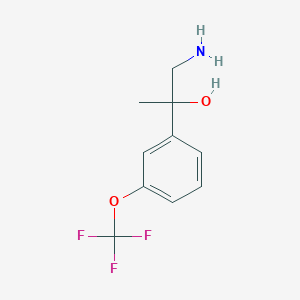

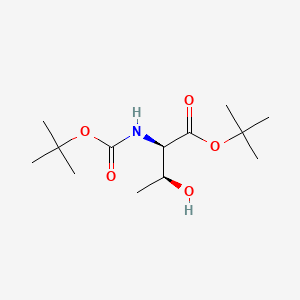
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
